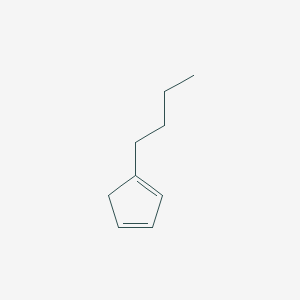

n-Butyl cyclopentadiene

Description

Significance of Substituted Cyclopentadienes as Fundamental Chemical Building Blocks

Cyclopentadiene (B3395910) and its derivatives are highly reactive compounds that readily undergo a variety of chemical transformations, most notably the Diels-Alder reaction. nih.gov This reactivity makes them indispensable in organic synthesis for constructing complex cyclic molecules. The introduction of substituents onto the cyclopentadiene ring, such as the n-butyl group, allows for the fine-tuning of the molecule's electronic and steric properties. rsc.orgrsc.org This tailoring is crucial for controlling the outcome of chemical reactions and for designing molecules with specific functions.

Substituted cyclopentadienes are particularly important as ligands in organometallic chemistry. ilpi.compharmacy180.com The cyclopentadienyl (B1206354) (Cp) anion, formed by the deprotonation of cyclopentadiene, can bind to a metal center in various ways, forming stable complexes known as metallocenes. pharmacy180.comsoton.ac.uk The substituents on the Cp ring influence the properties and reactivity of the resulting metal complex, which is a key principle in the design of catalysts for a wide range of industrial processes, including polymerization. wikipedia.org

The ability to introduce diverse functionalities onto the cyclopentadiene scaffold has unlocked its potential in creating customized molecules for applications in materials science, such as the development of conductive polymers and advanced materials with specific optical and electronic properties. researchgate.net

Evolution of Research on n-Butyl Cyclopentadiene and its Derivatives

Early research involving substituted cyclopentadienes focused on understanding their fundamental reactivity and the influence of substituents on their chemical behavior. The synthesis of this compound itself can be achieved through methods like the alkylation of cyclopentadienide (B1229720) salts with alkyl halides. Over time, research has evolved to harness the unique properties of this compound and its derivatives for specific applications.

A significant area of investigation has been the use of this compound as a precursor for metallocene catalysts. The presence of the n-butyl group can enhance the catalytic activity and solubility of these complexes in nonpolar solvents, which is advantageous for industrial applications. Research has shown that unbridged metallocenes with n-alkyl substituents can exhibit enhanced polymerization activity due to electronic stabilization of the active metal center.

More recent research has explored the use of functionalized cyclopentadienes, including those with n-butyl groups, in more complex synthetic strategies. rsc.orguzh.ch This includes their use in creating bifunctional building blocks for the synthesis of radiopharmaceuticals and in the development of novel materials. uzh.ch The ongoing exploration of new synthetic methods allows for the precise placement of various functional groups on the cyclopentadiene ring, further expanding the potential applications of derivatives like this compound. rsc.org

Broad Academic Relevance Across Organic, Organometallic, and Materials Science Disciplines

The versatility of this compound ensures its continued relevance across multiple scientific disciplines.

In organic chemistry , it serves as a valuable diene in Diels-Alder reactions, enabling the synthesis of complex carbocyclic frameworks. nih.gov The n-butyl group can influence the regioselectivity and stereoselectivity of these reactions, providing a tool for synthetic chemists to control the architecture of their target molecules.

In organometallic chemistry , this compound is a key ligand precursor for the synthesis of a wide array of metal complexes. ilpi.comamericanelements.com These complexes are not only important as catalysts but also as models for understanding fundamental principles of bonding and reactivity in organometallic compounds. The study of complexes containing the n-butylcyclopentadienyl ligand contributes to the broader understanding of how ligand modifications can tune the electronic and steric environment of a metal center, thereby influencing its chemical behavior. acs.org

In materials science , this compound and its derivatives are utilized in the creation of polymers and other advanced materials. lookchem.comresearchgate.net For instance, it can be used as a monomer in the production of synthetic rubbers and resins. lookchem.com Furthermore, organometallic complexes derived from this compound can serve as precursors for the deposition of thin films with specific electronic or magnetic properties. americanelements.com The introduction of the n-butyl group can also improve the processability of these materials by enhancing their solubility.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H14 | nih.gov |

| Molecular Weight | 122.21 g/mol | nih.gov |

| IUPAC Name | 1-butylcyclopenta-1,3-diene | nih.gov |

| Boiling Point | 164-167°C | lookchem.comchembk.com |

| CAS Number | 62247-87-4 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

62247-87-4 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

1-butylcyclopenta-1,3-diene |

InChI |

InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6,8H2,1H3 |

InChI Key |

FTFYDDRPCCMKBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl Cyclopentadiene

Alkylation Approaches from Cyclopentadienyl (B1206354) Anion Sources

The most common strategies for synthesizing n-butyl cyclopentadiene (B3395910) involve the nucleophilic attack of a cyclopentadienyl anion on an appropriate butyl electrophile. The choice of the anion source and the reaction conditions significantly impacts the yield and purity of the final product. google.com

A prevalent method for preparing n-alkyl cyclopentadienes involves the reaction of a cyclopentadiene nucleophile with an alkyl halide. google.com This approach typically utilizes a cyclopentadienyl anion source, such as sodium cyclopentadienide (B1229720) or lithium cyclopentadienide, which then reacts with a butyl halide like n-butyl bromide or 1-iodobutane. google.comresearchgate.net

The reaction of sodium cyclopentadienide with alkyl bromides can be carried out in solvents like tetrahydrofuran (B95107) (THF) at room temperature. However, this method can lead to the formation of undesirable impurities and may result in low yields of the desired n-butyl cyclopentadiene. google.com To achieve cleaner reactions and higher yields, alternative conditions have been explored, such as using lithium cyclopentadienide with alkyl trifluoromethylsulfonates in THF or reacting sodium cyclopentadienide with alkyl halides in liquid ammonia (B1221849) at low temperatures. google.com Despite the improved yields, these methods require the use of expensive, sensitive, and toxic reagents or cryogenic conditions. google.comgoogle.com

A key challenge in these reactions is the potential for side reactions and the difficulty in separating the product, often necessitating an aqueous work-up which can introduce further impurities. google.comresearchgate.net The choice of solvent and the specific cyclopentadienyl anion source and alkyl halide combination are crucial for optimizing the reaction. google.com

Table 1: Comparison of Alkylation Methods with Alkyl Halides

| Cyclopentadienyl Source | Alkyl Halide | Solvent | Reported Yield | Key Considerations |

|---|---|---|---|---|

| Sodium Cyclopentadienide | n-Butyl Bromide | THF | Low to Moderate | Prone to impurities. google.com |

| Lithium Cyclopentadienide | n-Butyl Bromide | THF | Data not specified | Cleaner reaction than with sodium salt. researchgate.net |

| Sodium Cyclopentadienide | 1-Iodobutane | Liquid Ammonia | Higher Yield | Requires low-temperature conditions. google.com |

The use of organolithium reagents, particularly n-butyllithium (n-BuLi), is a fundamental approach for generating the cyclopentadienyl anion, which can then be further utilized in synthesis. google.com The reaction involves the deprotonation of cyclopentadiene by a strong base like n-BuLi to form the corresponding lithium cyclopentadienide. soton.ac.uk This intermediate is a key component in the synthesis of metallocene catalysts. google.com

The reaction between cyclopentadiene and n-BuLi is typically performed in a solvent such as hexane, toluene, diethyl ether, or THF at temperatures ranging from -78°C to 20°C. google.com The n-BuLi solution is added dropwise to the cyclopentadiene solution, followed by stirring for a period of 30 minutes to two days. google.com The resulting lithium cyclopentadienide can then be reacted with a suitable electrophile to produce the desired substituted cyclopentadiene. google.com For instance, n-butylcyclopentadiene can be synthesized and subsequently used to prepare complexes like dichloro-bis(n-butylcyclopentadienyl)zirconium. google.com

The reactivity of n-butyllithium can be influenced by its aggregation state, which is solvent-dependent. researchgate.net In THF, n-BuLi exists as a mixture of oligomers, with the dimer being more reactive than the tetramer. researchgate.net This deprotonation is often conducted at low temperatures, such as -78°C, to avoid degradation of THF by the butyllithium. wikipedia.org

Another synthetic route to alkyl cyclopentadienes involves the use of cyclopentadienyl Grignard reagents. researchgate.net For example, cyclopentadienylmagnesium bromide can be reacted with an alkyl halide, such as iodomethane, to produce the corresponding alkylcyclopentadiene. researchgate.netgoogle.com This method can also be applied to the synthesis of this compound. google.com

The preparation of the Grignard reagent itself can be achieved by reacting cyclopentadiene with an alkyl Grignard reagent like methylmagnesium bromide (MeMgBr) or ethylmagnesium bromide (EtMgBr). researchgate.net A more direct, one-pot synthesis, known as the in situ Grignard metalation method (iGMM), involves the addition of an alkyl bromide to a suspension of magnesium turnings and cyclopentadiene in a solvent like diethyl ether. researchgate.netnih.govresearchgate.net This smoothly yields the cyclopentadienyl magnesium bromide. researchgate.netnih.govresearchgate.net

While this method is effective, a significant drawback is the potential for high levels of impurities resulting from the often-necessary aqueous acid work-up to quench the reaction. researchgate.netgoogle.com The yield for n-butyl derivatives can be moderate, around 65%, and requires stringent anhydrous conditions to prevent competing elimination reactions.

Table 2: Data on this compound Synthesis via Grignard Reagents

| Reactants | Method | Reported Yield | Key Considerations |

|---|---|---|---|

| Cyclopentadienylmagnesium bromide, Butyl Halide | Standard Grignard Reaction | ≤65% | Requires anhydrous conditions; potential for impurities from work-up. google.com |

| Magnesium, Bromoethane, Cyclopentadiene | In situ Grignard Metalation Method (iGMM) | Not specified for n-butyl derivative | Convenient one-pot synthesis. researchgate.netnih.gov |

Modified Cycloaddition Protocols and In Situ Generation

Given the propensity of cyclopentadiene to dimerize at room temperature, synthetic strategies that generate the monomer in situ for immediate reaction are highly advantageous. wikipedia.org

A green and efficient approach to synthesizing cyclopentadiene adducts is through a solvent-free Diels-Alder reaction. rsc.orgresearchgate.net This method involves heating a mixture of dicyclopentadiene (B1670491) (the dimer of cyclopentadiene) and a suitable dienophile. rsc.orgresearchgate.net The heat causes the retro-Diels-Alder reaction of dicyclopentadiene, generating the cyclopentadiene monomer in situ. wikipedia.org This freshly generated, highly reactive monomer then immediately participates in a Diels-Alder reaction with the present dienophile. rsc.orgresearchgate.net

This solvent-free protocol is thermodynamically controlled and allows for the nearly complete utilization of dicyclopentadiene, while also avoiding the handling of the noxious and hazardous cyclopentadiene monomer. rsc.orgresearchgate.net The reaction has been shown to work well with dienophiles like maleic anhydride (B1165640) and unsaturated esters. rsc.orgresearchgate.net While not explicitly detailed for this compound itself, this in situ generation concept is a cornerstone of cyclopentadiene chemistry.

A significant challenge in the synthesis and handling of cyclopentadiene and its derivatives is their tendency to undergo oligomerization and polymerization. google.com Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. wikipedia.org This reactivity can lead to the formation of higher oligomers and polymers, especially at elevated temperatures, which can complicate reactions and reduce yields. google.comneliti.com

Several strategies are employed to control the formation of oligomers. One common method is the addition of an inert solvent, which acts as a diluent. google.com While this does not prevent polymerization, it slows the process by reducing the concentration of the reactive cyclopentadiene. google.com Long-chain hydrocarbons are often used for this purpose, as they can also help to dissolve any oligomers that do form, preventing the formation of deposits and keeping the reaction mixture workable. google.com

Another approach is the use of polymerization inhibitors. For instance, antioxidants like 4-tert-Butylcatechol can be added to quench radical species that may initiate polymerization, leading to cleaner reactions and more stable yields. chemicalforums.com The choice of reaction conditions, such as temperature and reaction time, is also critical. For example, in solvent-free Diels-Alder reactions using in situ generated cyclopentadiene, rapid reaction times (5–25 minutes) are recommended to minimize oligomerization.

Lewis Acid Catalyzed Intermolecular Synthesis of Functionalized Cyclopentadienes

The synthesis of functionalized cyclopentadienes, including alkyl-substituted variants like this compound, can be achieved through intermolecular reactions catalyzed by Lewis acids. These methods offer pathways to highly substituted and functionalized cyclopentadiene rings through cascade reactions and cyclizations.

One notable approach involves the Lewis acid-catalyzed coupling of a functionalized dithioketene with propargyl alcohol. This process proceeds through a series of cascade reactions, beginning with the initial coupling to form a dialkylthio-substituted alkenyl allene (B1206475) intermediate. This intermediate then undergoes an intramolecular cyclization, followed by a migration of the alkylthio group, to yield a highly functionalized cyclopentadiene in a single synthetic step. google.com

Another powerful strategy is the use of Lewis acid-catalyzed carbonyl-olefin metathesis (COM). In certain systems, this reaction can be directed to form functionalized cyclopentadienes. For instance, Scandium(III) triflate has been shown to catalyze a reaction sequence that results in the formation of a cyclopentadiene derivative. mdpi.com The mechanism involves the formation of an oxetane (B1205548) intermediate which then undergoes further transformations. mdpi.com Different Lewis acids can be employed to control the reaction pathway; for example, while FeCl₃ is often used for ring-closing metathesis, GaCl₃ has been found to be superior for complementary ring-opening metathesis reactions. researchgate.net Research has also explored the use of silicon-based Lewis acids for these types of transformations. researchgate.net

These catalytic systems provide efficient routes to complex cyclopentadiene structures that might be difficult to access through traditional methods. The choice of Lewis acid is critical and can selectively determine the final product. mdpi.com

Table 1: Examples of Lewis Acid Catalyzed Synthesis of Functionalized Cyclopentadienes

| Catalyst | Substrates | Intermediate/Mechanism | Product Type | Reference |

|---|---|---|---|---|

| Lewis Acid | Functionalized Dithioketene, Propargyl Alcohol | Alkenyl Allene Intermediate, Intramolecular Cyclization | Highly Functionalized Cyclopentadiene | google.com |

| Scandium(III) triflate (Sc(OTf)₃) | Carbonyls, Olefins | Carbonyl-Olefin Metathesis (COM), Oxetane Intermediate | Functionalized Cyclopentadiene | mdpi.com |

| Gallium(III) chloride (GaCl₃) | Cyclic Alkenes, Carbonyls | Ring-Opening Cross-Metathesis | Acyclic, Unsaturated Ketones | researchgate.net |

| Zinc(II) chloride (ZnCl₂) | Trimethylallyl Chloride, Acetyl Acetone | Not specified | Polymethylated Functionalized Cyclopentadiene | uni-muenchen.de |

Challenges in Scalable Synthesis: Addressing Inherent Instability and Dimerization

A primary challenge in the scalable synthesis and handling of this compound is its inherent chemical instability, which is dominated by its propensity to dimerize. This reactivity is characteristic of cyclopentadiene and many of its mono-substituted derivatives.

The dimerization occurs via a [4+2] cycloaddition, specifically a Diels-Alder reaction, where one molecule of cyclopentadiene acts as the diene and a second molecule acts as the dienophile. nih.govmsu.edu This reaction is reversible and proceeds slowly at room temperature, with the equilibrium strongly favoring the formation of dicyclopentadiene. msu.edu For neat cyclopentadiene, the half-life at 25°C is approximately 28 hours. nih.gov

Monoalkylation of the cyclopentadiene ring, as in this compound, has been shown to have little effect on the rate of this dimerization. nih.gov Studies on methylcyclopentadiene (B1197316), a close analogue, demonstrate that its dimerization rate is comparable to that of unsubstituted cyclopentadiene. This similarity in reaction rates indicates that the n-butyl group does not provide significant steric hindrance to prevent the Diels-Alder reaction. nih.govresearchgate.net The persistence of this dimerization pathway complicates the large-scale production, storage, and purification of the monomer, as it leads to reduced yields and the need for separation from the resulting dimer. google.com

| Compound | Temperature (°C) | Dimerization Rate Constant (M⁻¹s⁻¹) | Reference |

| Cyclopentadiene | 120 | 1.13 x 10⁻³ | nih.govresearchgate.net |

| Methylcyclopentadiene | 120 | 1.08 x 10⁻³ | nih.govresearchgate.net |

To overcome this challenge on an industrial scale, a common practice is the "cracking" of the dimer. Dicyclopentadiene is heated to its retro-Diels-Alder temperature (around 170°C), causing it to revert to the monomeric form. nih.govmsu.edu The lower-boiling cyclopentadiene monomer (b.p. 42°C) is then distilled away from the higher-boiling dimer (b.p. 170°C) and is typically used immediately. msu.edu This process is essential for obtaining pure monomer but represents an additional, energy-intensive step in any process utilizing this compound. msu.eduresearchgate.net

Controlling the dimerization during synthesis is also critical. The reaction is exothermic, and heat buildup can accelerate the formation of not only the dimer but also higher-order polymers, further reducing the yield of the desired monomer. google.com Consequently, scalable syntheses often require careful temperature control and may be performed under reduced pressure to lower distillation temperatures and suppress these side reactions. google.comgoogle.com Modern approaches, such as continuous flow chemistry, are being developed to address these issues by combining the in-situ cracking of the dimer with the subsequent reaction in a single, continuous process, thereby avoiding the isolation and storage of the unstable monomer. researchgate.net

Reactivity and Mechanistic Investigations of N Butyl Cyclopentadiene

Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a prominent reaction of n-butyl cyclopentadiene (B3395910). The n-butyl substituent plays a crucial role in dictating the regio-, stereo-, and π-facial selectivity of these [4+2] cycloaddition reactions.

Regioselectivity and Stereoselectivity Governed by the n-Butyl Substituent

The n-butyl group on the cyclopentadiene ring influences the regioselectivity of Diels-Alder reactions. In reactions with unsymmetrical dienophiles, the electronic and steric properties of the n-butyl group direct the orientation of the dienophile as it approaches the diene. Generally, in normal-demand Diels-Alder reactions, an electron-donating group on the diene directs the "ortho" and "para" isomers. While the n-butyl group is primarily an alkyl group with inductive effects, its position on the cyclopentadiene ring can influence the frontier molecular orbital coefficients, thus favoring certain regioisomers. For instance, in the reaction of methylcyclopentadiene (B1197316) with methyl acrylate, a complex mixture of endo and exo cycloadducts from the various isomers of the diene is formed. nih.gov Lewis acids can be employed to accelerate the Diels-Alder reaction without affecting the rate of the 1,5-sigmatropic shift, leading to improved selectivity for the adducts of the 5-substituted cyclopentadiene isomer. nih.gov

Stereoselectivity in Diels-Alder reactions refers to the preferential formation of one stereoisomer over another. The reaction of cyclopentadiene with various dienophiles is known to favor the endo adduct, a preference often explained by secondary orbital interactions. The n-butyl group can further influence this selectivity. Studies on related systems with chiral auxiliaries or catalysts have shown that high levels of stereoselectivity can be achieved. wikipedia.orgnih.gov For example, the use of chiral imidazolidinones as organocatalysts in the Diels-Alder reaction of cyclopentadiene with α,β-unsaturated aldehydes leads to high enantioselectivity. nih.gov

Table 1: Regio- and Stereoselectivity in Diels-Alder Reactions of Substituted Cyclopentadienes

| Diene | Dienophile | Catalyst/Conditions | Major Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| 5-Methylcyclopentadiene | 4-Phenyl-1,2,4-triazole-3,5-dione | Not specified | Mixture of syn and anti cycloadducts (syn preferred) | Modest preference for the syn cycloadduct. | mit.edu |

| 5-(Benzyloxymethyl)cyclopentadiene | Acrylate ester | AlCl₃, -55 °C | endo and exo cycloadducts of the 5-substituted isomer (89% and 7% yield, respectively) | Lewis acid catalysis enhances selectivity for adducts of the 5-substituted isomer. | nih.gov |

| Cyclopentadiene | α,β-Unsaturated aldehydes | Chiral imidazolidinone | Highly enantioselective endo and exo products | Organocatalyst induces high enantioselectivity. | nih.gov |

| Methylcyclopentadiene | Methyl acrylate | Benzene, 18 °C, 16 h | Complex mixture of endo and exo cycloadducts | Reaction results in a mixture of isomers. | nih.gov |

Solvent Effects on Reaction Pathways: Concerted versus Stepwise Mechanisms

The mechanism of the Diels-Alder reaction is typically considered a concerted process, where bond formation occurs in a single transition state. acs.orgnih.gov However, the polarity of the solvent can influence the reaction pathway. In polar solvents, there is evidence for a more asynchronous or even a stepwise mechanism involving zwitterionic intermediates. For n-butyl cyclopentadiene, the hydrophobic nature of the n-butyl group might affect its solubility and interactions in different solvents.

In polar solvents like dimethylformamide, ethylene (B1197577) glycol, and water, a notable rate enhancement for certain Diels-Alder reactions has been observed. wikipedia.org For instance, the reaction of cyclopentadiene with butenone is 700 times faster in water compared to 2,2,4-trimethylpentane. wikipedia.org This acceleration is attributed to factors like hydrophobic packing and hydrogen-bond stabilization of the transition state. wikipedia.org While a concerted mechanism is generally favored, highly polar or ionic conditions can promote stepwise pathways. mdpi.comnih.gov

π-Facial Selectivity in Adduct Formation Induced by the n-Butyl Group

π-Facial selectivity describes the preferential attack of a dienophile on one of the two faces of the diene. For 5-substituted cyclopentadienes, the substituent at the C5 position governs this selectivity. nih.gov The n-butyl group, being a σ-donor, can induce a puckering of the cyclopentadiene ring, leading to a preferred direction of approach for the dienophile, resulting in either syn or anti adduct formation. This selectivity arises from hyperconjugative interactions between the cyclopentadiene π-system and the σ-bond of the C5 substituent. nih.gov Studies on 5-substituted cyclopentadienes have shown that the nature of the substituent at the 5-position controls the π-facial selectivity of the cycloaddition. nih.gov For example, computational studies on 5-methylcyclopentadiene show a kinetic preference for the syn Diels-Alder reaction. mit.edu

Retro-Diels-Alder Reactions: Thermodynamic Reversibility and High-Temperature Behavior

The Diels-Alder reaction is reversible, and at elevated temperatures, the cycloadduct can undergo a retro-Diels-Alder reaction to regenerate the diene and dienophile. This reversibility is a key feature of cyclopentadiene chemistry, as dicyclopentadiene (B1670491) is "cracked" by heating to produce the monomeric cyclopentadiene. wikipedia.org The adducts of this compound also exhibit this behavior. Prolonged heating above 160°C can lead to retro-Diels-Alder cleavage, releasing cyclopentadiene and butylene. The thermal stability of the adducts is influenced by the nature of the substituents on both the diene and the dienophile.

Deprotonation Chemistry and Cyclopentadienide (B1229720) Anion Formation

The acidity of the methylene (B1212753) protons of cyclopentadiene allows for its deprotonation to form the aromatic cyclopentadienyl (B1206354) anion. The n-butyl substituent influences the acidity and the subsequent reactivity of the resulting anion.

Reactivity with Strong Bases and Formation of Metal Cyclopentadienide Intermediates

This compound readily reacts with strong bases, such as n-butyllithium (n-BuLi), sodium hydride, or potassium hydride, to form the corresponding n-butylcyclopentadienide anion. wikipedia.orgchegg.comilpi.comthieme-connect.de This deprotonation is a common method for generating cyclopentadienide ligands for the synthesis of organometallic complexes, known as metallocenes. google.com

The resulting metal n-butylcyclopentadienide intermediates are versatile reagents in organometallic synthesis. They react with transition metal halides to form a wide range of metallocene complexes. For example, reacting lithium n-butylcyclopentadienide with a metal-containing compound is a standard route to metallocene catalysts used in olefin polymerization. google.com The n-butyl group in these metallocenes can enhance their catalytic activity, an effect sometimes referred to as the "propyl effect" for n-alkyl substituents, which is attributed to electronic stabilization of the active metal center.

Table 2: Deprotonation of this compound and Formation of Metal Complexes

| Substrate | Base | Solvent | Product | Application | Reference |

|---|---|---|---|---|---|

| This compound | n-Butyllithium (n-BuLi) | THF/Hexane | Lithium n-butylcyclopentadienide | Precursor for metallocene catalysts | thieme-connect.de |

| Cyclopentadiene | Sodium hydride | Not specified | Sodium cyclopentadienide | Synthesis of cyclopentadienyl complexes | wikipedia.org |

| Cyclopentadiene | Potassium hydride | Not specified | Potassium cyclopentadienide | Synthesis of Cp complexes | ilpi.com |

| Alkyl cyclopentadiene | n-Butyl lithium | Not specified | Lithium cyclopentadienide derivative | Synthesis of metallocene catalyst compounds | google.com |

Thermal Isomerization and Dimerization Dynamics

The thermal behavior of this compound is characterized by competing isomerization and dimerization reactions, particularly at elevated temperatures. These transformations are governed by kinetic and thermodynamic factors, leading to a complex mixture of products.

Pathways to Thermodynamically Favored Isomers

At elevated temperatures, typically between 120–140°C in an inert atmosphere, this compound undergoes thermal isomerization. Kinetically formed isomers, such as 1- and 2-n-butylcyclopentadiene, rearrange to the more thermodynamically stable 1,4-isomer. This process involves researchgate.net-sigmatropic shifts of hydrogen atoms around the cyclopentadiene ring. wikipedia.org The isomerization from the 1,2-isomer to the 1,4-isomer has a reported half-life of approximately 5 minutes at 120°C.

Quantitative Analysis of Dimerization Kinetics

Cyclopentadiene and its derivatives are well-known for their propensity to dimerize via a Diels-Alder reaction at room temperature. wikipedia.org While monoalkylation has little effect on the dimerization rate of cyclopentadiene, the position of the substituent can influence reactivity. nih.gov The dimerization of cyclopentadiene to form endo-dicyclopentadiene (B155271) at 25°C has a rate constant of 8.3 × 10⁻⁷ M⁻¹s⁻¹. nih.gov At 120°C, the dimerization rate constants for cyclopentadiene and methylcyclopentadiene are 1.13 × 10⁻³ M⁻¹s⁻¹ and 1.08 × 10⁻³ M⁻¹s⁻¹, respectively, indicating that the n-butyl group is expected to have a similar minimal impact on the dimerization rate. nih.gov

The dimerization process is reversible, and at temperatures around 170°C, the monomer can be regenerated from the dimer (dicyclopentadiene) through a retro-Diels-Alder reaction. wikipedia.orgnih.gov The formation of the exo-dicyclopentadiene (B1634043) isomer is thermodynamically favored by 0.7 kcal/mol, but its formation is kinetically much slower than the endo isomer at temperatures between 40 and 120°C. nih.gov

A kinetic study on the dimerization of cyclopentadiene in the presence of other C5 compounds was conducted at temperatures ranging from 80°C to 160°C. researchgate.netacs.org This study developed a kinetic model that accurately predicts the concentrations of cyclopentadiene, its dimers, and co-dimers over time. researchgate.netacs.org

Interactive Data Table: Dimerization Rate Constants

| Compound | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |

| Cyclopentadiene | 25 | 8.3 x 10⁻⁷ |

| Cyclopentadiene | 120 | 1.13 x 10⁻³ |

| Methylcyclopentadiene | 120 | 1.08 x 10⁻³ |

Influence of Elevated Temperatures on Stability

The stability of this compound is significantly influenced by temperature. Prolonged heating above 160°C leads to a retro-Diels-Alder cleavage, resulting in the formation of cyclopentadiene and butylene. This decomposition pathway has a very short half-life of less than one minute at 160°C.

Thermogravimetric analysis (TGA) of bis(n-butyl cyclopentadienyl) zirconium dichloride, a derivative of this compound, shows that its main thermal degradation occurs in the temperature range of 194–360°C. researchgate.net The analysis also indicates that this compound melts at approximately 98.7°C before it begins to decompose. researchgate.net The potential for exothermic dimerization reactions raises safety concerns, as the heat generated can lead to a runaway reaction, especially when storing large quantities. researchgate.net

Interactive Data Table: Thermal Stability of this compound

| Temperature (°C) | Reaction | Half-Life |

| 120 | Isomerization (1,2 → 1,4) | 5 min |

| 160 | Retro-Diels-Alder Cleavage | < 1 min |

Other Cycloaddition Reactions (e.g., with Electron-Deficient Dienophiles)

The cyclopentadienyl group in this compound serves as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with electron-deficient dienophiles. These reactions are a cornerstone of organic synthesis for creating six-membered rings. mdpi.com The n-butyl substituent can influence the regioselectivity and the geometry of the transition state in these reactions.

The reactivity of cyclopentadiene in Diels-Alder reactions is notably high because it requires minimal distortion to achieve the necessary transition state geometry. wikipedia.org Cyclic electron-deficient dienophiles like maleic anhydride (B1165640) and maleimides react significantly faster with cyclopentadiene than acyclic ones. nih.govresearchgate.net For instance, the reaction with tetracyanoethylene (B109619) is approximately 2,600 times faster than with cyclohexadiene.

The solvent can also play a crucial role in the mechanism of these cycloadditions. In polar solvents like tetrahydrofuran (B95107) (THF), the reaction may proceed through a stepwise pathway involving zwitterionic intermediates. In contrast, nonpolar solvents tend to favor a concerted mechanism. For example, studies on the cycloaddition of cyclopentadiene with electron-poor alkenes have shown that the yield of the cycloadduct increases with the polarity of the solvent. mdpi.com The presence of a Lewis acid catalyst can also alter the reaction mechanism and product distribution. mdpi.com

Thermal Decomposition Mechanisms of n-Butyl Derivatives

In the case of certain organometallic derivatives, such as (η⁵-C₅H₅)Fe(CO)(PPh₃)(n-butyl), thermal decomposition in solution or as a melt yields (η⁵-C₅H₅)Fe(CO)(PPh₃)H and a mixture of butenes (1-butene, cis-2-butene, and trans-2-butene). acs.org The reaction follows first-order kinetics and is inhibited by the presence of excess phosphine (B1218219). acs.org The proposed mechanism involves the dissociation of the phosphine ligand, followed by β-elimination to form a metal-hydride-olefin intermediate. A series of insertion and elimination steps within this intermediate leads to the scrambling of hydrogen atoms before the final products are formed. acs.org

Organometallic Chemistry and Catalyst Precursor Development

Synthesis of n-Butyl Cyclopentadienyl (B1206354) Metal Complexes

A prominent example of a zirconium complex derived from n-butyl cyclopentadiene (B3395910) is n-butylcyclopentadienylzirconium trichloride (B1173362), denoted as (n-BuCp)ZrCl₃. The synthesis of this complex is typically achieved through the reaction of the lithium salt of n-butyl cyclopentadiene with zirconium tetrachloride (ZrCl₄). This organometallic compound is a valuable precursor for creating catalysts used in olefin polymerization. The n-butyl substituent enhances the solubility of the complex in organic solvents, a beneficial characteristic for homogeneous catalysis. Research has demonstrated that complexes such as (n-BuCp)ZrCl₃ can be immobilized on supports like silica. The catalytic performance of these supported systems in the polymerization of ethylene (B1197577) is often influenced by the use of a cocatalyst, such as methylaluminoxane (B55162) (MAO).

In a manner similar to zirconium, titanium readily forms a variety of complexes with the n-butyl cyclopentadienyl ligand. These cyclopentadienyl titanium derivatives are of considerable interest within the field of catalysis. For instance, n-butylcyclopentadienyl titanium trichloride can be synthesized by reacting n-butylcyclopentadienyllithium with titanium tetrachloride (TiCl₄). These complexes serve as precursors for catalysts in a range of organic transformations, including various polymerization reactions. The steric and electronic characteristics of the n-butyl group can be leveraged to fine-tune the catalytic activity and selectivity of the final titanium-based catalysts.

This compound is also employed in the synthesis of iron complexes, with n-butylferrocene being a notable example. The synthesis of n-butylferrocene is accomplished by reacting n-butylcyclopentadienylsodium with iron(II) chloride. This ferrocene (B1249389) derivative, featuring an n-butyl substituent, exhibits altered physical properties when compared to unsubstituted ferrocene, including a lower melting point and improved solubility in nonpolar organic solvents. These modified properties make it a useful intermediate for further chemical modifications or as a component in electrochemical studies.

Within lanthanide chemistry, n-butyl cyclopentadienyl ligands are utilized to synthesize volatile complexes that are well-suited for applications such as chemical vapor deposition (CVD). The presence of the n-butyl group is a key factor in enhancing the volatility of these lanthanide complexes, a critical property for their function as precursors in the deposition of thin films. For example, a range of lanthanide complexes that incorporate substituted cyclopentadienyl ligands, including this compound, have been synthesized and their properties characterized for potential use in creating lanthanide-containing materials.

Investigations into Group 4 metal half-sandwich complexes that bear ligands with β-hydrogen atoms, such as those derived from this compound, have yielded valuable information regarding their structural features and reactivity. The existence of β-hydrogens on the alkyl substituent of the cyclopentadienyl ring can affect the stability and chemical behavior of these complexes. Studies have focused on the synthesis and characterization of these types of complexes, which has contributed to a more profound understanding of their role and behavior in catalytic processes.

Impact of the n-Butyl Substituent on Ligand Design and Metal Coordination Geometry

The n-butyl substituent on the cyclopentadienyl ring exerts a considerable influence on both the design of the ligand itself and the coordination geometry of the resulting metal complexes.

From a ligand design perspective, the addition of the n-butyl group increases the steric hindrance of the cyclopentadienyl ligand in comparison to its unsubstituted counterpart. This increased bulk can be strategically employed to manage the number of ligands that coordinate to a central metal atom and to modulate the reactivity of the final complex. Furthermore, the lipophilic character of the n-butyl group improves the solubility of the ligand and its corresponding metal complexes in nonpolar organic solvents, offering a significant practical benefit for numerous synthetic and catalytic applications.

With regard to metal coordination geometry, the steric requirements of the n-butyl group can alter the bond angles and distances within the coordination sphere of the metal. For example, in sandwich or half-sandwich complexes, the positioning of the n-butyl group can affect the tilt of the cyclopentadienyl ring relative to the metal center. This, in turn, can impact the accessibility of the metal center to incoming substrates during a catalytic cycle, thereby influencing the catalyst's activity and selectivity. The weakly electron-donating nature of the n-butyl group also subtly adjusts the electron density at the metal center, which can have repercussions for its reactivity.

Chiral Cyclopentadienyl Ligands Incorporating Alkyl Moieties

The incorporation of alkyl groups, such as the n-butyl group, into chiral cyclopentadienyl (Cp) ligands is a key strategy in the development of catalysts for asymmetric synthesis. These alkyl substituents can influence the steric and electronic properties of the resulting metal complexes, thereby affecting their catalytic activity and enantioselectivity.

The introduction of sterically demanding substituents on the Cp ring can restrict its rotation around the metal-ligand axis, which imparts greater conformational rigidity to the metal complex. snnu.edu.cn This rigidity is a crucial factor in creating a well-defined chiral environment around the metal center, which is essential for effective enantioselective catalysis. snnu.edu.cnnih.gov

Research has shown that even simple alkyl groups can have a significant impact on catalytic performance. For instance, unbridged metallocenes with n-alkyl substituents (propyl or larger) have demonstrated enhanced activity in olefin polymerization, a phenomenon referred to as the "propyl effect". This enhancement is attributed to the electronic stabilization of the active metal center by the alkyl group.

The development of chiral Cp ligands often involves the creation of C2-symmetric structures to avoid the formation of diastereomers upon complexation with a metal. researchgate.net However, unsymmetrically substituted Cp ligands are also valuable, though they may require separation of racemic mixtures. researchgate.net The design of these ligands can be complex, often requiring multi-step syntheses to introduce the desired chiral backbone and substituents. researchgate.net

One approach to designing chiral Cp ligands involves a "side- and back-wall concept" to enforce the transfer of chirality to the metal center. nih.gov This can be achieved, for example, by fusing a cyclohexane (B81311) unit with pseudo-axial methyl groups to the Cp ring. nih.gov Another strategy employs atrop-chiral biaryl backbones with adjustable substituents. nih.gov The steric bulk of these substituents can be fine-tuned to meet the specific requirements of a given catalytic reaction. nih.gov

While the focus has often been on more complex chiral structures, the fundamental role of alkyl groups like n-butyl in influencing the ligand's properties remains a critical area of investigation. The strategic placement of such groups can lead to the development of highly effective and selective catalysts for a wide range of asymmetric transformations. snnu.edu.cnnih.gov

Detailed Research Findings

The synthesis of chiral cyclopentadienyl ligands is a field of active research, with various strategies being employed to create ligands with specific steric and electronic properties. The ultimate goal is to develop metal complexes that can catalyze enantioselective transformations with high efficiency and selectivity. snnu.edu.cn

One area of focus has been the synthesis of ansa-metallocenes, where a bridge connects the two cyclopentadienyl rings. This bridging imparts rigidity to the catalyst structure, which is crucial for stereocontrol. The nature and length of the alkyl chain in these bridges can significantly influence the catalytic properties of the resulting metallocene.

Another important class of chiral Cp ligands is those with planar chirality. soton.ac.uk When a cyclopentadienyl ring has three or more different substituents, its two faces become enantiotopic. soton.ac.uk Metallation of such a ligand leads to a racemic mixture of complexes. soton.ac.uk If one of the substituents itself contains a chiral center, the two faces of the Cp ring become diastereotopic, allowing for diastereoselective metallation. soton.ac.uk

The following table summarizes some research findings related to chiral cyclopentadienyl ligands, highlighting the diversity of structures and their applications in catalysis.

| Ligand Type | Metal Complex | Application | Key Findings | Reference |

| C2-Symmetric Bridged Cp | Zirconocene | Olefin Polymerization | The rigidity of the bridged structure enhances stereocontrol during polymerization. | soton.ac.uk |

| Planar Chiral Cp | Rhodium(III) | C-H Functionalization | The chiral environment created by the substituted Cp ring enables enantioselective C-H activation. | nih.gov |

| Atrop-chiral Biaryl Cp | Rhodium(I) | Asymmetric Hydroarylation | The adjustable biaryl backbone allows for fine-tuning of the catalyst for specific substrates. | nih.gov |

| Fused Cyclohexane Cp | Rhodium(III) | Dihydroisoquinolone Synthesis | Pseudo-axial methyl groups on the fused ring act as effective chiral selectors. | nih.gov |

Catalytic Applications in Polymerization Science

Metallocene Catalysts for Olefin Polymerization

Metallocene catalysts featuring the n-butyl cyclopentadienyl (B1206354) ligand, such as bis(n-butylcyclopentadienyl)zirconium dichloride ((nBuCp)₂ZrCl₂), are employed in olefin polymerization, demonstrating distinct performance characteristics compared to unsubstituted or other alkyl-substituted analogues.

The presence of n-alkyl substituents on cyclopentadienyl rings in metallocene catalysts can lead to enhanced polymerization activity. This phenomenon, sometimes referred to as the "propyl effect," suggests that short n-alkyl chains can positively influence the catalytic performance. In the case of bis(n-butylcyclopentadienyl)zirconium dichloride activated with methylaluminoxane (B55162) (MAO), studies on ethylene (B1197577) polymerization have shown substantial catalytic activity.

Homogeneous (nBuCp)₂ZrCl₂/MAO systems have demonstrated high activity, which is influenced by the polymerization conditions. For instance, in ethylene homopolymerization, catalyst activity is optimized at specific aluminum-to-zirconium (Al/Zr) ratios, typically between 2000 and 3000. One study recorded that the homogeneous system displayed catalyst activity approximately six times higher than the same catalyst supported on bare silica. The activity of these catalysts is also dependent on temperature, with silica-supported (nBuCp)₂ZrCl₂ systems showing increasing activity in a range from 318 K to 348 K, indicating good thermal stability of the active species. Another investigation into ethylene polymerization using (n-BuCp)₂ZrCl₂ activated with a cross-linked MAO-supported cocatalyst noted higher catalytic activity compared to commercial silica-supported MAO cocatalysts.

Table 1: Ethylene Polymerization Activity with (nBuCp)₂ZrCl₂ Catalyst Systems This table is interactive. Click on the headers to sort the data.

| Catalyst System | Cocatalyst | Al/Zr Ratio | Temperature (K) | Polymerization Medium | Resulting Polymer |

|---|---|---|---|---|---|

| (nBuCp)₂ZrCl₂ | MAO | 2000-3000 | 318 - 348 | Toluene | Polyethylene |

| (nBuCp)₂ZrCl₂/SiO₂ | MAO | 2000 | 333 | Toluene | Polyethylene |

The n-butyl group on the cyclopentadienyl ligand provides a degree of steric bulk around the metal center. This steric hindrance can play a crucial role in preventing or slowing down catalyst deactivation pathways. Deactivation can occur through various mechanisms, including the formation of inactive bimolecular species. The presence of the n-butyl substituents can physically obstruct the approach of catalyst poisons or the formation of bridged dimers that are catalytically inactive.

This steric shielding helps to maintain the active monomeric cationic state of the catalyst for a longer duration, leading to sustained polymerization activity. The size and conformation of the n-butyl group are sufficient to offer this protection without being so large as to significantly hinder monomer coordination and insertion, thus striking a balance between stability and reactivity.

The application of zirconocene complexes specifically containing the n-butyl cyclopentadienyl ligand for the cationic copolymerization of vinyl ethers is not extensively documented in scientific literature. Research in this area predominantly focuses on the use of unsubstituted zirconocene complexes, such as bis(η⁵-cyclopentadienyl)dimethyl zirconium (Cp₂ZrMe₂), to catalyze the polymerization of vinyl ether monomers, including n-butyl vinyl ether. mdpi.comunc.edu These studies investigate the polymerization of the monomer, not the catalytic activity of a zirconocene complex bearing the n-butyl cyclopentadienyl ligand itself.

Advanced Polymer Architectures through Copolymerization Processes

The use of (nBuCp)₂ZrCl₂ catalysts extends to copolymerization reactions, enabling the synthesis of advanced polymer architectures like linear low-density polyethylene (LLDPE). The uniform nature of the single-site catalyst allows for a consistent incorporation of comonomers, leading to polymers with controlled microstructures.

The architecture of polymers produced using n-butyl cyclopentadiene-based catalysts directly impacts their macroscopic properties. The uniform comonomer distribution achieved with (nBuCp)₂ZrCl₂ in ethylene/1-hexene copolymerization leads to LLDPE with specific thermal and mechanical characteristics.

The molecular weight, crystallinity, and melting temperature (Tₘ) of the resulting polymers are influenced by the catalyst system and reaction conditions. For polyethylene produced with (nBuCp)₂ZrCl₂, the polymers exhibit high molecular weights and polydispersity values typical of metallocene-catalyzed polyolefins. The incorporation of 1-hexene as a comonomer generally leads to a decrease in the polymer's melting temperature and crystallinity compared to the homopolymer, which is expected as the branches disrupt the crystalline structure. For example, studies have shown that increasing the comonomer concentration not only affects catalyst activity but also reduces the average molecular weight of the resulting copolymer. The polyethylene produced using (n-BuCp)₂ZrCl₂ with a cross-linked MAO cocatalyst showed a slightly higher molecular weight and bulk density compared to that produced with commercial silica-supported MAO.

Table 2: Properties of Polyolefins Synthesized with (nBuCp)₂ZrCl₂ Catalysts This table is interactive. Click on the headers to sort the data.

| Polymer Type | Comonomer | Catalyst System | Molecular Weight (Mw) | Melting Temp (Tₘ) | Crystallinity (%) |

|---|---|---|---|---|---|

| Polyethylene | None | Homogeneous (nBuCp)₂ZrCl₂/MAO | High | ~135°C | High |

| LLDPE | 1-Hexene | Homogeneous (nBuCp)₂ZrCl₂/MAO | Decreases with comonomer | Decreases with comonomer | Decreases with comonomer |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of n-butyl cyclopentadiene (B3395910), offering detailed information about its molecular structure, including the different isomers and their dynamic behavior.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the n-butyl cyclopentadiene molecule. The chemical shifts of the cyclopentadienyl (B1206354) (Cp) ring protons are particularly sensitive to the position of the n-butyl substituent. In substituted cyclopentadienes, the olefinic protons of the Cp ring typically resonate in the range of δ 5.5–6.5 ppm. The introduction of an alkyl substituent like a methyl group on the cyclopentadienide (B1229720) anion has been shown to shift the ring proton signals to a higher field. cdnsciencepub.com This upfield shift is a general trend observed with electron-donating alkyl groups and can be extrapolated to the n-butyl substituent.

The n-butyl group itself will exhibit characteristic signals corresponding to the methyl (CH₃), and the three distinct methylene (B1212753) (CH₂) groups. The complexity of the ¹H NMR spectrum can be increased by the presence of different isomers of this compound and long-range couplings. sapub.org For instance, in methylcyclopentadiene (B1197316), the methylene protons of the 1-methyl isomer show allylic coupling with the vinylic protons. sapub.org Similar coupling patterns are expected for this compound.

The specific chemical shifts and coupling constants provide a fingerprint for the molecule and can be used to study substituent effects on the electronic structure of the cyclopentadienyl ring. acs.orgacs.org Studies on various substituted cyclopentadienyl complexes have demonstrated how steric and electronic effects of the substituent influence the NMR parameters. acs.orgacs.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopentadienyl Protons | 5.5 - 6.5 |

| Butyl Group (α-CH₂) | ~2.5 - 3.0 |

| Butyl Group (β, γ-CH₂) | ~1.2 - 1.6 |

Note: These are approximate ranges and can vary based on solvent and specific isomer.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of this compound. bhu.ac.in Each non-equivalent carbon atom in the molecule gives a distinct signal, allowing for the complete mapping of the carbon framework. bhu.ac.in The chemical shifts in ¹³C NMR are sensitive to the hybridization and chemical environment of the carbon atoms.

For this compound, distinct signals are expected for the sp²-hybridized carbons of the cyclopentadienyl ring and the sp³-hybridized carbons of the n-butyl chain. The positions of these signals can help differentiate between isomers. In substituted cyclopentadienes, the carbon atoms of the ring typically appear in the aromatic/alkene region of the spectrum (δ 110-150 ppm). bhu.ac.in The aliphatic carbons of the butyl group will resonate at higher fields (δ 10-40 ppm). bhu.ac.in

The study of related substituted cyclopentadienyl systems, such as 1,1-bis(n-butyl)-2,3,4,5-tetraphenyl-1-silacyclopentadiene, demonstrates the utility of ¹³C NMR in characterizing complex cyclopentadiene derivatives. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopentadienyl (sp²) | 110 - 150 |

Note: These are general ranges and can be influenced by the solvent and isomeric form.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of organometallic compounds in the solid phase, including derivatives of this compound such as its lithium salt, lithium n-butylcyclopentadienide. acs.orgiastate.edu Unlike solution NMR, ssNMR provides information about the spatial arrangement of atoms in the crystalline lattice. acs.org

Studies on unsubstituted lithium cyclopentadienide have utilized ¹³C and ⁶Li CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR to investigate its polymeric structure in the solid state. nih.gov The chemical shift tensors obtained from these experiments provide detailed information about the electronic environment of the carbon and lithium nuclei. nih.gov For instance, the ¹³C shift tensor components for lithium cyclopentadienide were identified as δ₁₁ = δ₂₂ = 151.5 ppm and δ₃₃ = 15.5 ppm. nih.gov Similarly, the ⁶Li tensor components were determined to be δ₁₁ = δ₂₂ = +1.0 ppm and δ₃₃ = -43.0 ppm, with the high-field component attributed to ring current effects. nih.gov

These techniques can be applied to lithium n-butylcyclopentadienide to understand how the n-butyl substituent affects the solid-state structure and the nature of the lithium-cyclopentadienyl interaction. researchgate.netscielo.brresearchgate.net The quadrupolar coupling constant of ⁷Li, determined from solid-state NMR spectra, is particularly sensitive to the coordination environment of the lithium ion and can be correlated with structural parameters like bond angles. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential method for the analysis of this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for assessing the purity of this compound samples and for monitoring its dimerization over time. researchgate.net

Cyclopentadiene and its derivatives are known to undergo a reversible Diels-Alder reaction to form dimers. GC-MS can effectively separate the monomeric this compound from its dimer and other potential impurities. google.comnih.gov The mass spectrometer then provides the mass-to-charge ratio of the eluted compounds, confirming their identity. The dimerization kinetics of cyclopentadiene derivatives can be monitored by quantifying the relative amounts of monomer and dimer at different time points and temperatures. researchgate.net For instance, studies on the dimerization of cyclopentadiene in the presence of other C5 compounds have utilized GC-MS to identify and quantify the various dimer and codimer products. researchgate.netdoi.org

The GC-MS analysis of various organic compounds, including those with structures related to cyclopentadiene, is a well-established method for identification and quantification. nih.govuin-alauddin.ac.id

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline derivatives of this compound, such as its metal complexes. This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While the crystal structure of this compound itself may be challenging to obtain due to its liquid nature and tendency to dimerize, the structures of its stable metal complexes have been successfully determined. For example, the X-ray structure of the di-n-butyl complex [Hf(η⁵:η¹:η¹-C₅Me₄SiMe₂NCH₂CH₂OMe)nBu₂] has been elucidated, revealing a distorted-pseudo-trigonal-bipyramidal geometry with the two n-butyl groups in distinct conformations. acs.org

Determination of Molecular and Solid-State Structures of this compound Derivatives and Complexes

The precise three-dimensional arrangement of atoms in this compound derivatives and their metal complexes is fundamental to understanding their chemical behavior. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for elucidating these molecular and solid-state structures.

The steric and electronic properties of substituents on the cyclopentadienyl (Cp) ring significantly impact the geometry of organometallic complexes. Studies on various substituted cyclopentadienyl complexes, including those with bulky groups, provide valuable insights. For example, the crystal structures of iron complexes of the type [(η⁵-C₅H₄R)Fe(CO)(PPh₃)I] have been determined, where the substituent 'R' influences the conformational preference of the ligand. research-nexus.net Similarly, the structures of binuclear ruthenocene and ferrocene (B1249389) complexes with doubly bridged cyclopentadienyl ligands have been elucidated, revealing non-planar ligand conformations. core.ac.uk

NMR spectroscopy, including techniques like Nuclear Overhauser Effect (NOE) spectroscopy, complements X-ray diffraction by providing structural information in solution. research-nexus.net For many cyclopentadienyl complexes, ¹H and ¹³C NMR spectra are used to characterize the compounds and confirm their purity. researchgate.netcore.ac.uk In the ¹H NMR spectrum, the protons on the cyclopentadienyl ring typically appear in the range of 4.0 to 5.5 ppm. ilpi.com The signals for the n-butyl group will appear in the aliphatic region of the spectrum.

The following table provides examples of crystal systems and space groups for related cyclopentadienyl complexes, illustrating the type of data obtained from X-ray diffraction studies.

| Compound | Crystal System | Space Group | Reference |

| (C₅H₄-n-Bu)₂Mo₂(CO)₆ | Monoclinic | P2₁/c | researchgate.net |

| [(η⁵-C₅H₄CHPh₂)Fe(CO)(PPh₃)I] | Not specified | Not specified | research-nexus.net |

| Binuclear Ferrocene with Doubly Bridged Cp | Triclinic | P1 | core.ac.uk |

| Binuclear Cobalt Complex with Doubly Bridged Cp | Monoclinic | P2₁/n | core.ac.uk |

Analysis of Conformational Flexibility and Crystal Systems

Computational models and X-ray crystallography have shown that the cyclopentadienyl ring in 5-butylcyclopenta-1,3-diene (B1297563) is non-planar, and the butyl group tends to adopt a staggered conformation to minimize steric strain. vulcanchem.com The specific conformation adopted in the solid state will be the one that allows for the most efficient packing and maximizes intermolecular interactions.

The crystal system describes the symmetry of the unit cell of a crystal. As mentioned previously, the dinuclear molybdenum complex of this compound, (C₅H₄-n-Bu)₂Mo₂(CO)₆, crystallizes in the monoclinic system. researchgate.net In another example, a calcium complex with an ethynyl-substituted cyclopentadienyl ligand crystallizes in the monoclinic space group P2₁/n. mdpi.com The determination of the crystal system and space group is a standard outcome of a single-crystal X-ray diffraction experiment and is essential for a complete structural description of a compound.

The study of bulky cyclopentadienyl ligands, such as those with terphenyl substituents, has shown that the rotational dynamics of the five-membered ring can be slowed, and the steric protection of a coordinated metal center is enhanced. uni-regensburg.denih.gov While n-butyl is less bulky than a terphenyl group, it still influences the steric environment around the cyclopentadienyl ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups within a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the cyclopentadienyl ring and the n-butyl group.

The cyclopentadienyl ring has several distinct IR absorptions. The C-H stretching vibrations of the hydrogens on the sp²-hybridized carbons of the ring typically appear between 3100 and 3000 cm⁻¹. mvpsvktcollege.ac.in The C=C double bond stretching vibrations within the ring are found in the 1600-1500 cm⁻¹ region. mvpsvktcollege.ac.in

The n-butyl group also gives rise to characteristic IR peaks. The C-H stretching vibrations of the CH₂ and CH₃ groups are observed in the 3000-2850 cm⁻¹ range. libretexts.org The C-H bending vibrations for these groups appear at lower wavenumbers.

In the context of metal complexes of this compound, IR spectroscopy is particularly useful for identifying other ligands present, such as carbonyl (CO) groups. The CO stretching frequency is very sensitive to the electronic environment of the metal, providing insight into the bonding within the complex. ilpi.com For example, in the (C₅H₄-n-Bu)₂Mo₂(CO)₆ complex, the IR spectrum would show strong absorptions in the region characteristic of terminal and bridging carbonyl ligands. researchgate.net

The following table summarizes the expected IR absorption ranges for the functional groups in this compound.

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

| Cyclopentadienyl C-H | Stretch | 3100 - 3000 |

| Cyclopentadienyl C=C | Stretch | 1600 - 1500 |

| n-Butyl C-H | Stretch | 3000 - 2850 |

| Carbonyl (in complexes) | Stretch | Varies (e.g., ~2050-1800) |

This data is based on general ranges for these functional groups. mvpsvktcollege.ac.inlibretexts.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including n-butyl cyclopentadiene (B3395910). These computational methods provide valuable insights into various aspects of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction in Cycloadditions

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules in pericyclic reactions, such as the Diels-Alder cycloadditions characteristic of cyclopentadienes. DFT calculations are employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For n-butyl cyclopentadiene, the n-butyl group, through its electron-donating inductive effect, can influence the energy levels of these frontier orbitals.

In a typical normal-electron-demand Diels-Alder reaction, the HOMO of the diene (this compound) interacts with the LUMO of the dienophile. A smaller energy gap between the diene's HOMO and the dienophile's LUMO generally correlates with a faster reaction rate. DFT calculations can precisely quantify these orbital energies, allowing for the prediction of reactivity with various dienophiles. For instance, the HOMO of cyclopentadiene is localized on the C1 and C4 atoms, making these sites particularly reactive towards electron-deficient dienophiles. The presence of the n-butyl group is expected to raise the HOMO energy, thereby enhancing its reactivity in normal-electron-demand cycloadditions compared to unsubstituted cyclopentadiene.

Computational studies have shown that the reactivity of substituted cyclopentadienes in Diels-Alder reactions can be effectively tuned. For example, while electron-withdrawing groups can lower the HOMO energy, electron-donating groups like the n-butyl group are predicted to increase it, facilitating reactions with electron-poor partners.

Table 1: Predicted Effect of n-Butyl Group on Frontier Molecular Orbitals of Cyclopentadiene

| Molecular Orbital | Effect of n-Butyl Group | Predicted Impact on Reactivity (Normal-Demand Diels-Alder) |

| HOMO | Energy Increase | Enhanced Reactivity |

| LUMO | Minor Energy Change | Minimal Impact |

This table is based on general principles of FMO theory and the known electronic effects of alkyl groups.

Elucidation of Reaction Mechanisms and Transition State Geometries

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This includes the identification and characterization of transition state structures, which are critical for understanding reaction kinetics and selectivity. For reactions involving this compound, such as Diels-Alder cycloadditions, DFT can be used to model the geometry of the transition state.

The n-butyl group can exert steric influence on the transition state geometry, potentially favoring the formation of one stereoisomer over another (exo vs. endo products). By calculating the energies of the different possible transition states, researchers can predict the major product of a reaction. For instance, kinetic control under milder conditions often favors the endo product in Diels-Alder reactions of cyclopentadiene derivatives.

Furthermore, DFT studies can distinguish between concerted and stepwise reaction pathways. In some cases, particularly with highly polarized reactants or in polar solvents, a stepwise mechanism involving a zwitterionic intermediate may compete with the concerted pericyclic pathway. DFT calculations of the energies of intermediates and transition states for both pathways can reveal the operative mechanism under specific reaction conditions.

Solvation Effects Modeling using Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

The solvent can have a profound impact on reaction rates and mechanisms. Modeling these effects accurately is a significant challenge in computational chemistry. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to this problem. In a QM/MM simulation, the reacting molecules (e.g., this compound and a dienophile) are treated with a high level of theory (QM), while the surrounding solvent molecules are described using a less computationally expensive molecular mechanics (MM) force field.

This approach allows for the explicit consideration of solvent-solute interactions, such as hydrogen bonding and dipole-dipole interactions, which can stabilize or destabilize the transition state. For Diels-Alder reactions, which often show significant rate enhancements in polar solvents like water, QM/MM simulations have been crucial in understanding the origin of this acceleration. These studies have shown that enhanced hydrogen bonding to the transition state in water is a key factor. For this compound, its increased lipophilicity compared to the parent cyclopentadiene might lead to different solvation dynamics and consequently affect its reactivity in various solvents, a phenomenon that can be effectively studied using QM/MM simulations.

Ab Initio Molecular Orbital Calculations for Thermochemical Properties

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without empirical parameterization, are highly valuable for determining the thermochemical properties of molecules like this compound. These calculations can provide accurate values for properties such as enthalpies of formation, heat capacities, and entropies.

By performing high-level ab initio calculations, such as the G2 or G3 theories, it is possible to compute the total electronic energy of a molecule. This energy, combined with vibrational frequency calculations (which provide the zero-point vibrational energy and thermal corrections), can be used to derive the standard enthalpy of formation. These calculated thermochemical data are crucial for understanding the stability of this compound and its isomers, as well as for predicting the thermodynamics of reactions in which it participates. For instance, the exothermic nature of the dimerization of cyclopentadiene derivatives can be quantified through these calculations.

Table 2: Representative Thermochemical Data Obtainable from Ab Initio Calculations for this compound

| Thermochemical Property | Description |

| Standard Enthalpy of Formation (ΔH°f) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Gibbs Free Energy of Formation (ΔG°f) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Molar Entropy (S°) | The entropy content of one mole of the substance under standard conditions. |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. |

This table represents the types of data that can be generated through ab initio calculations.

Reaction Rate Coefficient Determination (e.g., RRKM Calculations)

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions. When combined with data from ab initio or DFT calculations, RRKM theory can provide a powerful tool for predicting reaction rates from first principles.

For a reaction involving this compound, such as its thermal isomerization or decomposition, the first step is to map the potential energy surface using quantum chemical methods. This involves locating the equilibrium geometry of the reactant and the transition state for the reaction of interest. The energy difference between these two points gives the activation energy for the reaction. Vibrational frequency calculations are also performed for both the reactant and the transition state.

This information is then used as input for the RRKM calculation, which determines the microcanonical rate constant as a function of energy. By considering the distribution of energies in the reacting molecules under specific conditions of temperature and pressure, the thermal rate coefficient for the reaction can be determined. This approach has been successfully applied to study the kinetics of various reactions involving cyclopentadiene and its derivatives.

Studies on Migratory Aptitudes of Functional Groups across Cyclopentadiene Rings

The cyclopentadiene ring system is known for the facile-sigmatropic shifts of substituents around the ring. The rate at which a particular functional group migrates is determined by its migratory aptitude. Computational studies have been instrumental in understanding and quantifying these migratory aptitudes.

The migration of a substituent, such as the n-butyl group, proceeds through a transition state. The energy of this transition state, and thus the rate of migration, is highly dependent on the electronic properties of the migrating group. DFT and ab initio calculations can be used to model the transition states for the migration of various functional groups, including alkyl groups.

Studies on related systems have shown that groups capable of stabilizing a partial positive charge in the transition state exhibit higher migratory aptitudes. This is because the transition state for these migrations often has some degree of aromatic character, resembling the cyclopentadienyl (B1206354) anion. While a hydrogen atom and a silyl (B83357) group migrate relatively quickly, alkyl groups like methyl (and by extension, n-butyl) are expected to have a higher activation barrier for migration. Computational analysis of the transition state structure and the charge distribution can provide a quantitative measure of the migratory aptitude of the n-butyl group on the cyclopentadiene ring.

Stability and Storage Considerations for Research Applications

Factors Influencing Dimerization and Oligomerization in n-Butyl Cyclopentadiene (B3395910)

The primary stability concern for n-butyl cyclopentadiene is its propensity to undergo [4+2] cycloaddition reactions with itself, leading to dimers and, under more forcing conditions, higher oligomers. This reactivity is inherent to the cyclopentadienyl (B1206354) ring system.

Dimerization: The dimerization of cyclopentadiene derivatives is a well-documented, reversible Diels-Alder reaction. For neat cyclopentadiene, the half-life at 25°C is approximately 28 hours. While monoalkylation, as in this compound, has been shown to have little effect on the rate of dimerization compared to the parent compound, the position of the substituent is a key factor. The process is significantly influenced by:

Temperature: The rate of dimerization is highly temperature-dependent. Elevated temperatures accelerate the reaction. However, at very high temperatures (above 150-170°C), the reverse reaction, known as a retro-Diels-Alder reaction, becomes significant, cracking the dimer back into the monomer.

Concentration: As a second-order reaction, the rate of dimerization is proportional to the square of the monomer concentration. Therefore, storing this compound in a diluted form can slow the rate of dimer formation.

Solvent Polarity: Studies on cyclopentadiene have shown that polar solvents can promote dimerization.

Oligomerization: Beyond dimerization, the formation of higher oligomers, such as trimers (tricyclopentadiene) and even up to hexamers, can occur. These reactions typically require more stringent conditions, such as prolonged heating at high temperatures. The formation of trimers occurs via a Diels-Alder reaction between a dimer (dicyclopentadiene) and another monomer molecule. The presence of these oligomers can complicate purification and subsequent reactions.

The table below summarizes the key factors affecting the dimerization of cyclopentadiene derivatives.

| Factor | Influence on Dimerization/Oligomerization | Research Finding |

| Temperature | Rate increases with temperature up to a point; retro-reaction dominates at higher temperatures (>150°C). | Dimerization of cyclopentadiene to tricyclopentadiene has been investigated at temperatures between 120 and 150°C. |

| Concentration | Higher concentration leads to a faster dimerization rate (second-order kinetics). | The dimerization of cyclopentadiene in a light naphtha solvent was demonstrated to be a second-order reaction. |

| Substitution | Mono-alkylation has little effect on the dimerization rate, whereas 5,5-dialkyl substitution can prevent it. | An isomeric mixture of methylcyclopentadiene (B1197316) dimerizes at a rate comparable to that of unsubstituted cyclopentadiene. |

| Solvent | Polar solvents can increase the rate of dimerization. | A study showed that polar solvents favored the dimerization of cyclopentadiene, with DMF showing a significant promoting effect. |

Kinetic and Thermodynamic Control over Isomeric Forms

The instability of this compound is also manifested in its tendency to isomerize. The position of the double bonds within the cyclopentadiene ring can shift, leading to a mixture of isomers. Furthermore, the dimerization process itself is subject to kinetic and thermodynamic control, yielding different dimeric structures.

Isomerization of the Monomer: The n-butyl group can be located at different positions on the cyclopentadiene ring. Through a series of 1,5-sigmatropic shifts (hydrogen migrations), these isomers can interconvert. Heating tends to favor the formation of the most thermodynamically stable isomer. For instance, heating can convert kinetic isomers (like 1,2- or 1,3-substituted forms) into the thermodynamically more stable 1,4-isomer.

Kinetic vs. Thermodynamic Dimers: The Diels-Alder dimerization of cyclopentadiene can produce two primary stereoisomers: the endo and exo products.

The endo isomer is typically the kinetic product , meaning it is formed faster at lower temperatures.

The exo isomer is the thermodynamic product , as it is more stable due to reduced steric hindrance. Given sufficient energy (e.g., higher temperatures) and time, the reaction equilibrium will favor the formation of the more stable exo dimer. For unsubstituted cyclopentadiene, the formation of the exo dimer is significantly slower than the endo form at temperatures between 40 and 120°C.

The interplay between these factors is critical in research applications, as the specific isomer of the monomer or dimer can affect its subsequent reactivity and the stereochemistry of the final products.

| Control Type | Favored Product | Conditions | Rationale |

| Kinetic Control | Endo Dimer | Lower temperatures, shorter reaction times | The transition state leading to the endo product is favored by secondary orbital overlap, resulting in a lower activation energy. |

| Thermodynamic Control | Exo Dimer | Higher temperatures, longer reaction times | The exo product is sterically less hindered and therefore more stable, allowing the reaction to reach equilibrium and favor this form. |

Strategies for Enhancing Monomer Stability during Storage and Handling

Given the inherent reactivity of this compound, specific strategies must be employed in a research setting to maintain its monomeric form and ensure its purity for experimental use.